molecular formula C9H14Cl2O2Si B14413450 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one CAS No. 85990-52-9

4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one

Cat. No.: B14413450
CAS No.: 85990-52-9
M. Wt: 253.19 g/mol
InChI Key: AQBMHNWECNQULE-UHFFFAOYSA-N
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Description

4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one is a unique organic compound characterized by its cyclobutene ring structure with various substituents, including dichloro, ethoxy, and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutene ring, followed by the introduction of the dichloro, ethoxy, and trimethylsilyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The dichloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one exerts its effects involves interactions with specific molecular targets. The dichloro and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dichloro-3-phenyl-2-(trimethylsilyl)cyclobut-2-en-1-one
  • 4,4-Dichloro-3-methyl-2-(trimethylsilyl)cyclobut-2-en-1-one
  • 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclopent-2-en-1-one

Uniqueness

Compared to similar compounds, 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The combination of dichloro and trimethylsilyl groups also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

85990-52-9

Molecular Formula

C9H14Cl2O2Si

Molecular Weight

253.19 g/mol

IUPAC Name

4,4-dichloro-3-ethoxy-2-trimethylsilylcyclobut-2-en-1-one

InChI

InChI=1S/C9H14Cl2O2Si/c1-5-13-8-6(14(2,3)4)7(12)9(8,10)11/h5H2,1-4H3

InChI Key

AQBMHNWECNQULE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1(Cl)Cl)[Si](C)(C)C

Origin of Product

United States

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